p-Tolyl trifluoroacetate

Description

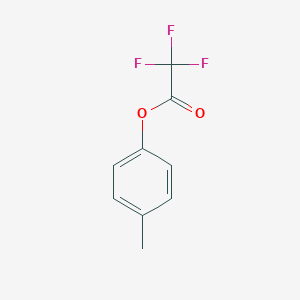

p-Tolyl trifluoroacetate (CAS: Not explicitly provided, but structurally identified as para-methylphenyl trifluoroacetate) is an organofluorine compound characterized by a trifluoroacetyl group esterified to a p-tolyl (para-methylphenyl) moiety. Its synthesis typically involves the reaction of p-cresol (4-methylphenol) with trifluoroacetic anhydride or analogous acylating agents, as inferred from phenyl trifluoroacetate synthesis methods . This compound is widely utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and polymers. For example, it has been employed in the preparation of pyrazole-based inhibitors with TNF-α inhibitory activity, where the p-tolyl group is critical for maintaining potency . Physical properties include a boiling range of 92–169°C, density of 7.9138 g/cm³, and molar volume of 238.99 cm³/mol, distinguishing it from structural analogs like m-tolyl trifluoroacetate .

Properties

CAS No. |

1813-29-2 |

|---|---|

Molecular Formula |

C9H7F3O2 |

Molecular Weight |

204.15 g/mol |

IUPAC Name |

(4-methylphenyl) 2,2,2-trifluoroacetate |

InChI |

InChI=1S/C9H7F3O2/c1-6-2-4-7(5-3-6)14-8(13)9(10,11)12/h2-5H,1H3 |

InChI Key |

HGHGGPKMLBWNBI-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OC(=O)C(F)(F)F |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)C(F)(F)F |

Other CAS No. |

1813-29-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Boiling Points : The para-substituted derivatives (p-tolyl and p-tolyl pentafluoropropionate) exhibit higher boiling points than their meta-substituted counterparts due to enhanced molecular symmetry and van der Waals interactions .

- Density and Molar Volume : Increased fluorination (e.g., pentafluoropropionate vs. trifluoroacetate) correlates with higher density and molar volume, reflecting the heavier fluorine atoms and larger molecular size .

Reactivity and Electronic Effects

- Electron-Donating vs. Electron-Withdrawing Groups: The para-methyl group in this compound is electron-donating, which stabilizes the aryl ring and moderates the electron-withdrawing effect of the trifluoroacetyl group.

- Biological Activity : In urea and thiourea analogs, the p-tolyl group exhibits lower activity (20.1% in urea analogs) compared to phenyl groups (76.3% in urea analogs), likely due to steric hindrance from the methyl group reducing binding affinity .

Environmental and Analytical Behavior

- Environmental Persistence: Trifluoroacetate derivatives, including this compound, are more resistant to hydrolysis than organochlorine compounds but are susceptible to photodegradation under UV light, generating trifluoroacetic acid (TFA) as a persistent environmental contaminant .

- Analytical Detection : In HPLC applications, trifluoroacetate salts (e.g., EG00229 trifluoroacetate) exhibit high purity (98%) and stability, whereas this compound’s ester form is more suited for synthetic intermediates due to its lower polarity .

Molecular Properties

- Dipole Moments : Trifluoroacetate derivatives generally exhibit high dipole moments due to the electronegativity of fluorine. For example, trans-2-dodecen-1-ol trifluoroacetate has a dipole moment of 7.91 D, whereas this compound’s dipole is likely slightly lower due to the electron-donating methyl group .

- Polarizability: The trifluoroacetyl group reduces polarizability compared to non-fluorinated esters, impacting solubility in non-polar solvents .

Q & A

Q. How is p-Tolyl trifluoroacetate synthesized in laboratory settings, and what key reaction parameters influence yield and purity?

Methodological Answer: A protocol using sodium alkoxide and trifluoroacetate esters facilitates acetal formation under basic conditions, leveraging sodium trifluoroacetate formation as a driving force. Key parameters include stoichiometric control of trifluoroacetate esters, temperature modulation (e.g., 0–25°C), and inert atmosphere to prevent side reactions .

Q. What spectroscopic and chromatographic methods are used to characterize this compound, and how are critical impurities identified?

Methodological Answer:

- NMR : <sup>19</sup>F NMR distinguishes trifluoroacetate signals (δ ~ -75 ppm) from other fluorinated byproducts.

- GC-MS : Quantifies volatile impurities (e.g., residual trifluoroacetic acid) using columns like DB-5MS.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) monitor purity (>95%) and resolve polar degradation products .

Q. How does the stability of this compound under varying storage conditions affect experimental reproducibility?

Methodological Answer: Hydrolysis is minimized by storing the compound in anhydrous solvents (e.g., dry DCM) at -20°C. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days, validated via <sup>1</sup>H NMR tracking of hydrolyzed p-cresol byproducts .

Advanced Research Questions

Q. What mechanisms underlie the cleavage of carbon-carbon bonds using this compound in fluorinated compound synthesis?

Methodological Answer: Trifluoroacetate release generates a reactive intermediate via nucleophilic attack on α-carbons, enabling selective C–C bond scission. Isotopic labeling (<sup>13</sup>C) and kinetic studies confirm a two-step mechanism: (1) trifluoroacetate dissociation and (2) radical recombination .

Q. How can conflicting data on trifluoroacetate decomposition pathways in analytical studies be resolved?

Methodological Answer: Discrepancies arise from competing decarboxylation vs. hydrolysis pathways. Controlled experiments using in situ IR (to track CO2 evolution) and <sup>19</sup>F NMR (for trifluoroacetate quantification) differentiate pathways. At pH < 3, hydrolysis dominates (k = 0.12 h<sup>-1</sup>), while decarboxylation prevails under basic conditions (pH > 10) .

Q. What role does this compound play in synthesizing bioactive peptide conjugates, and how are salt forms optimized for biological activity?

Methodological Answer: Trifluoroacetate salts enhance peptide solubility in aqueous buffers (e.g., PBS) while maintaining stability. For PAR4 antagonists (e.g., tcY-NH2), counterion exchange (e.g., acetate vs. trifluoroacetate) modulates receptor binding affinity (IC50 shifts from 1.2 µM to 0.8 µM) via charge-shielding effects .

Q. What environmental considerations arise from using this compound, given its persistence in aquatic systems?

Methodological Answer: Trifluoroacetate residues exhibit environmental half-lives >5 years in groundwater. Remediation strategies include TiO2-mediated photocatalysis (90% degradation in 6 h under UV) and microbial degradation via Pseudomonas spp. (optimized at pH 7.2, 30°C) .

Q. How do competing reaction pathways influence the regioselectivity of this compound in multi-step syntheses?

Methodological Answer: Competing acyl transfer vs. nucleophilic substitution is controlled by solvent polarity. In DMF, acyl transfer dominates (90% yield), while THF favors substitution (70% yield). Computational modeling (DFT) identifies transition-state stabilization as the selectivity driver .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.